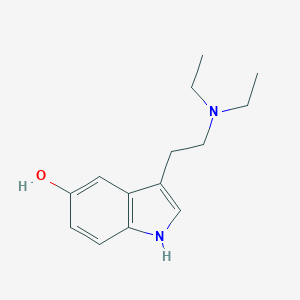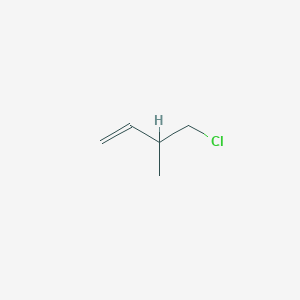
4-Chloro-3-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-1-butene, also known as CMNB, is a chemical compound that belongs to the family of chlorinated alkenes. It is widely used in the chemical industry for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-1-butene is not fully understood. However, it is believed that it acts as an alkylating agent, which means it can add an alkyl group to a molecule. This property makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-3-methyl-1-butene are not well documented. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-3-methyl-1-butene in lab experiments are that it is readily available, easy to handle, and can be used in the synthesis of various organic compounds. The limitations of using 4-Chloro-3-methyl-1-butene are that it is toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
Orientations Futures
There are several future directions for the synthesis and application of 4-Chloro-3-methyl-1-butene. One direction is to develop new catalysts that can increase the yield of the product and reduce the reaction time. Another direction is to explore the use of 4-Chloro-3-methyl-1-butene in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of 4-Chloro-3-methyl-1-butene in the development of new surfactants for the cosmetic industry is an area that can be further explored.
Conclusion:
In conclusion, 4-Chloro-3-methyl-1-butene is a useful chemical compound that is widely used in the chemical industry for the synthesis of various organic compounds. It is readily available, easy to handle, and can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. However, it is toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory. There are several future directions for the synthesis and application of 4-Chloro-3-methyl-1-butene, which can lead to the development of new catalysts, pharmaceuticals, agrochemicals, and surfactants.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-methyl-1-butene can be achieved by the reaction of 3-methyl-1-butene with chlorine gas in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The yield of the product depends on the reaction conditions such as the concentration of the reactants, the ratio of the reactants, and the reaction time.
Applications De Recherche Scientifique
4-Chloro-3-methyl-1-butene is widely used in scientific research for the synthesis of various organic compounds. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of surfactants, which are widely used in the cosmetic industry.
Propriétés
Numéro CAS |
10524-01-3 |
|---|---|
Nom du produit |
4-Chloro-3-methyl-1-butene |
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
4-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
Clé InChI |
ZFXHRKNMXMGZNU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C=C |
SMILES canonique |
CC(CCl)C=C |
Synonymes |
4-Chloro-3-methyl-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



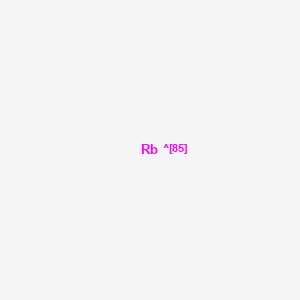
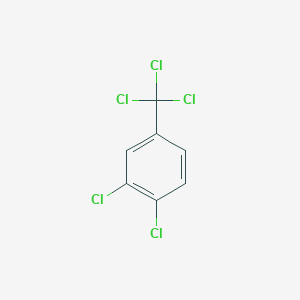
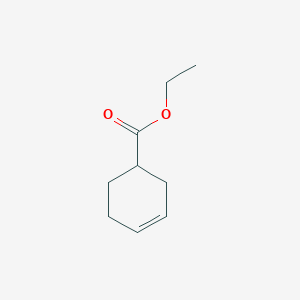
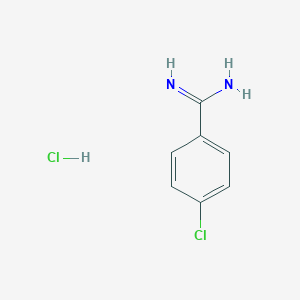


![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)


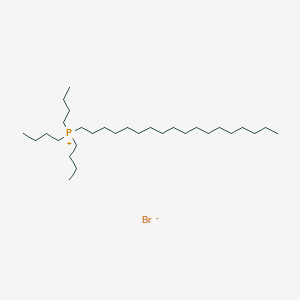


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
